molecular formula C26H23NO6 B12399678 LTB4 antagonist 1

LTB4 antagonist 1

Cat. No.: B12399678
M. Wt: 445.5 g/mol
InChI Key: DFZGKPCZLKPNDK-UHFFFAOYSA-N
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Description

LTB4 antagonist 1: is a carboxamide-acid compound known for its potent antagonistic properties against leukotriene B4 (LTB4). Leukotriene B4 is an inflammatory lipid mediator produced from arachidonic acid and plays a crucial role in acute inflammatory responses. This compound has significant anti-inflammatory properties and is used in scientific research to study inflammation and related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LTB4 antagonist 1 involves multiple steps, including the formation of the carboxamide-acid structure. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general synthetic methods for carboxamide-acid compounds often involve the reaction of an amine with a carboxylic acid derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions, purification steps, and quality control measures to ensure the compound’s purity and efficacy. The exact industrial methods are often kept confidential by pharmaceutical companies .

Chemical Reactions Analysis

Types of Reactions: LTB4 antagonist 1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

LTB4 antagonist 1 has a wide range of scientific research applications, including:

Mechanism of Action

LTB4 antagonist 1 exerts its effects by binding to leukotriene B4 receptors (BLT1 and BLT2), thereby inhibiting the action of leukotriene B4. This inhibition prevents the activation and prolonged survival of leukocytes, reducing inflammation. The molecular targets include the BLT1 and BLT2 receptors, and the pathways involved are primarily related to the inflammatory response .

Comparison with Similar Compounds

    LY255283: Another potent leukotriene B4 antagonist known for its anti-inflammatory properties.

    LY223982: A leukotriene B4 receptor antagonist with similar applications in inflammation research.

Uniqueness: LTB4 antagonist 1 is unique due to its specific carboxamide-acid structure and its high potency as an LTB4 antagonist. It has a distinct mechanism of action and is used in various research applications to study inflammation and related conditions .

Properties

Molecular Formula

C26H23NO6

Molecular Weight

445.5 g/mol

IUPAC Name

2-[methyl(2-phenylethyl)carbamoyl]-6-phenylmethoxy-1,4-benzodioxine-3-carboxylic acid

InChI

InChI=1S/C26H23NO6/c1-27(15-14-18-8-4-2-5-9-18)25(28)23-24(26(29)30)33-22-16-20(12-13-21(22)32-23)31-17-19-10-6-3-7-11-19/h2-13,16H,14-15,17H2,1H3,(H,29,30)

InChI Key

DFZGKPCZLKPNDK-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=C1)C(=O)C2=C(OC3=C(O2)C=CC(=C3)OCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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